3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
Brand Name: Vulcanchem
CAS No.: 119122-01-9
VCID: VC20865930
InChI: InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1
SMILES: CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline

CAS No.: 119122-01-9

Cat. No.: VC20865930

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline - 119122-01-9

Specification

CAS No. 119122-01-9
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1
Standard InChI Key AYAYHFUDSSAHOG-PBHICJAKSA-N
Isomeric SMILES CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C
SMILES CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C
Canonical SMILES CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator